physical and chemical properties of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
physical and chemical properties of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine and morpholine scaffolds are privileged structures in numerous biologically active molecules, and their fusion into a rigid bicyclic system offers unique conformational constraints and physicochemical properties.[1][2][3] This document details the structural features, predicted physicochemical parameters, and expected spectral characteristics of the title compound. Furthermore, a plausible synthetic approach and potential chemical reactivity are discussed, supported by established methodologies for related heterocyclic systems. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics by providing a foundational understanding of this promising molecular scaffold.
Introduction: The Significance of Fused Heterocyclic Scaffolds
The convergence of pyrrolidine and morpholine ring systems into a single molecular entity, hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, presents a compelling scaffold for medicinal chemistry. Both parent heterocycles are independently recognized for their prevalence in approved drugs and their ability to impart favorable pharmacokinetic properties. The morpholine ring, with its ether and amine functionalities, can enhance aqueous solubility and metabolic stability, while the pyrrolidine moiety is a common feature in a vast array of natural products and synthetic compounds with diverse biological activities. The fusion of these two rings into a bicyclic system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. The introduction of a carbonitrile group further provides a versatile handle for chemical modification and potential interactions with target proteins.
Physicochemical Properties
Due to the limited availability of experimental data in the public domain for this specific molecule, the following table summarizes its basic and predicted physicochemical properties. These predictions are based on computational models and the known properties of related chemical structures.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| CAS Number | 1461689-31-5 (for 3R,8aR enantiomer) | [1] |
| Predicted Boiling Point | ~250-300 °C at 760 mmHg | Prediction based on related heterocyclic compounds |
| Predicted Melting Point | Not available | - |
| Predicted Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents. Expected to have some aqueous solubility due to the morpholine and nitrile functionalities. | General knowledge of morpholine and nitrile containing compounds. |
| Predicted LogP | ~0.5 - 1.5 | Computational prediction |
| Predicted pKa (of the amine) | ~7.5 - 8.5 | Prediction based on the pKa of related bicyclic amines |
Spectral Characterization (Predicted)
The following sections detail the expected spectral characteristics of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile based on the functional groups present in the molecule.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting the precise chemical shifts and coupling constants without experimental data is challenging. However, the expected regions for the proton and carbon signals can be estimated. Advanced computational software can provide more accurate predictions.
¹H NMR (Predicted):
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Protons on the pyrrolidine and morpholine rings: A complex series of multiplets is expected in the range of 1.5-4.0 ppm . The protons adjacent to the nitrogen and oxygen atoms will be shifted downfield.
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Proton at the 3-position (adjacent to the nitrile): This proton is expected to appear as a multiplet in the range of 3.0-4.0 ppm , influenced by the electron-withdrawing nitrile group and the adjacent oxygen and nitrogen atoms.
¹³C NMR (Predicted):
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Carbons of the pyrrolidine and morpholine rings: Signals are expected in the range of 20-70 ppm . Carbons adjacent to the heteroatoms (N and O) will be in the lower field region of this range.
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Carbon at the 3-position: This carbon, attached to the nitrile group, is predicted to be in the range of 40-50 ppm .
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Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to have a characteristic chemical shift in the range of 115-125 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the functional groups present.
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C-H stretching (alkane): Strong to medium absorption bands are expected in the 2850-3000 cm⁻¹ region.
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C≡N stretching (nitrile): A sharp, medium-intensity absorption band is predicted in the 2220-2260 cm⁻¹ region. This is a highly characteristic peak for the nitrile functional group.
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C-O-C stretching (ether): A strong, characteristic absorption band is expected in the 1070-1150 cm⁻¹ region, typical for the ether linkage in the morpholine ring.
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C-N stretching (amine): Medium to weak absorption bands are expected in the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern will be characteristic of the bicyclic structure.
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Molecular Ion (M⁺): A peak at m/z = 152 corresponding to the molecular weight of the compound.
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Key Fragmentation Pathways (Predicted):
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Loss of the nitrile group (•CN, 26 Da) to give a fragment at m/z = 126 .
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Cleavage of the morpholine ring, potentially leading to the loss of ethylene oxide (C₂H₄O, 44 Da) or related fragments.
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Fragmentation of the pyrrolidine ring.
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Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.
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Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthetic approach could involve a multi-step sequence starting from readily available precursors. One possible strategy is an intramolecular cyclization reaction.
A proposed synthetic workflow.
Experimental Protocol (Conceptual):
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Protection and Activation: L-prolinol is N-protected (e.g., with a Boc group) and the primary alcohol is activated, for instance, by conversion to a tosylate.
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Nucleophilic Substitution: The activated alcohol is reacted with a suitable nucleophile, such as the anion of a protected 2-aminoacetonitrile derivative.
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Deprotection and Intramolecular Cyclization: Removal of the protecting groups would be followed by an intramolecular cyclization to form the morpholine ring. The final step would be the formation of the nitrile at the 3-position, which could be introduced earlier in the synthesis.
Chemical Reactivity
The chemical reactivity of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is dictated by its functional groups: the tertiary amine, the ether linkage, and the nitrile group.
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Tertiary Amine: The nitrogen atom is basic and can be protonated to form a salt. It can also act as a nucleophile in reactions with electrophiles.
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Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine. The carbon of the nitrile is electrophilic and can be attacked by nucleophiles.
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Ring System: The bicyclic system is saturated and generally stable. Ring-opening reactions would require harsh conditions.
Key reactive sites and features.
Applications in Drug Discovery
The hexahydro-1H-pyrrolo[2,1-c]morpholine scaffold is a "lead-like" structure, possessing a favorable molecular weight and LogP for drug development. The rigid conformation can lead to improved target selectivity and potency.
Potential Therapeutic Areas:
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Central Nervous System (CNS) Disorders: The morpholine moiety is known to improve blood-brain barrier permeability in some cases.
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Oncology: Pyrrolidine and morpholine derivatives have been explored as anticancer agents.
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Infectious Diseases: Fused heterocyclic systems are present in many antibacterial and antiviral agents.
The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle to introduce other functionalities to modulate the biological activity and pharmacokinetic properties of the molecule.
Conclusion
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile represents a promising and underexplored scaffold for the development of novel therapeutic agents. This technical guide has provided a summary of its known and predicted physicochemical and spectral properties, along with a plausible synthetic strategy and an overview of its potential reactivity. The unique combination of a rigid bicyclic framework with the versatile nitrile functionality makes this compound an attractive starting point for the design of new molecules with tailored biological activities. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing heterocyclic system.
References
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Appchem. (3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile | 1461689-31-5. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, March 23). Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry. Available at: [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
